Cas no 52864-54-7 (2-(2-Bromo-4-chlorophenyl)acetonitrile)

2-(2-Bromo-4-chlorophenyl)acetonitrile is a versatile bromo- and chloro-substituted aromatic nitrile compound, primarily used as an intermediate in organic synthesis and pharmaceutical manufacturing. Its distinct substitution pattern—featuring both bromo and chloro functional groups—enhances its reactivity in cross-coupling reactions, nucleophilic substitutions, and cyclization processes. The nitrile group further expands its utility in the preparation of heterocycles, carboxylic acids, and amines. This compound exhibits high purity and stability, making it suitable for precision applications in medicinal chemistry and agrochemical research. Its well-defined structure allows for predictable reactivity, facilitating its use in the development of complex molecular architectures.
2-(2-Bromo-4-chlorophenyl)acetonitrile structure
52864-54-7 structure
Product Name:2-(2-Bromo-4-chlorophenyl)acetonitrile
CAS No:52864-54-7
MF:C8H5BrClN
MW:230.489000082016
MDL:MFCD11044834
CID:1095395
PubChem ID:21828501
Update Time:2025-05-19

2-(2-Bromo-4-chlorophenyl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(2-Bromo-4-chlorophenyl)acetonitrile
    • 2-BROMO-4-CHLOROPHENYLACETONITRILE
    • 2-Bromo-4-chlorobenzyl cyanide
    • AK150725
    • NSUWXNIKPGCUPX-UHFFFAOYSA-N
    • 2-Bromo-4-chlorobenzeneacetonitrile
    • (2-bromo-4-chlorophenyl)-acetonitrile
    • FCH1401893
    • OR400067
    • AX8287740
    • Z2418194276
    • 52864-54-7
    • EN300-261605
    • CS-0041833
    • AKOS022190066
    • N10570
    • Z1269120223
    • DS-9282
    • SY121430
    • 2-Bromo-4-chlorophenyl acetonitrile
    • CCA86454
    • MFCD11044834
    • SCHEMBL1569635
    • MDL: MFCD11044834
    • Inchi: 1S/C8H5BrClN/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5H,3H2
    • InChI Key: NSUWXNIKPGCUPX-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=CC=1CC#N)Cl

Computed Properties

  • Exact Mass: 228.92939g/mol
  • Monoisotopic Mass: 228.92939g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 23.8
  • XLogP3: 2.9

2-(2-Bromo-4-chlorophenyl)acetonitrile Pricemore >>

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Additional information on 2-(2-Bromo-4-chlorophenyl)acetonitrile

Introduction to 2-(2-Bromo-4-chlorophenyl)acetonitrile (CAS No. 52864-54-7)

2-(2-Bromo-4-chlorophenyl)acetonitrile, with the chemical formula C₈H₄BrClN, is a versatile intermediate in organic synthesis that has garnered significant attention in the pharmaceutical and agrochemical industries. This compound, identified by its CAS number 52864-54-7, serves as a crucial building block for the development of various biologically active molecules. Its unique structural features, featuring both bromo and chloro substituents on a phenyl ring coupled with an acetonitrile group, make it a valuable precursor for synthesizing complex heterocyclic compounds.

The significance of 2-(2-Bromo-4-chlorophenyl)acetonitrile lies in its ability to undergo diverse chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and cyclization processes. These reactions are fundamental to constructing intricate molecular architectures essential for drug discovery. Recent advancements in synthetic methodologies have further highlighted its utility, particularly in the development of novel therapeutic agents targeting various diseases.

In the realm of pharmaceutical research, 2-(2-Bromo-4-chlorophenyl)acetonitrile has been employed in the synthesis of small-molecule inhibitors with potential applications in oncology, neurology, and infectious diseases. For instance, studies have demonstrated its role in generating kinase inhibitors that modulate critical signaling pathways involved in cancer progression. The bromo and chloro substituents on the phenyl ring provide excellent handles for further functionalization, enabling chemists to tailor the pharmacokinetic and pharmacodynamic properties of the final compounds.

One notable area where 2-(2-Bromo-4-chlorophenyl)acetonitrile has made a significant impact is in the synthesis of antiviral agents. Researchers have leveraged its reactivity to develop derivatives that exhibit inhibitory activity against viral proteases and polymerases. The acetonitrile moiety, in particular, has been shown to enhance binding affinity to biological targets, contributing to the efficacy of these antiviral compounds. These findings underscore the compound's importance as a scaffold for medicinal chemistry innovation.

The agrochemical sector has also benefited from the use of 2-(2-Bromo-4-chlorophenyl)acetonitrile as a key intermediate. Its incorporation into herbicidal and fungicidal formulations has led to the development of more effective crop protection agents. The structural versatility of this compound allows for the creation of derivatives with improved selectivity and environmental compatibility, addressing growing concerns about sustainable agriculture practices.

From a synthetic chemistry perspective, 2-(2-Bromo-4-chlorophenyl)acetonitrile exemplifies the importance of halogenated aromatic compounds in modern drug discovery. The presence of bromo and chloro groups facilitates transition-metal-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal for constructing biaryl motifs found in numerous bioactive molecules. Recent innovations in catalytic systems have further expanded the scope of these transformations, making 2-(2-Bromo-4-chlorophenyl)acetonitrile an even more indispensable tool for synthetic chemists.

The compound's stability under various reaction conditions also contributes to its widespread use. Whether employed in solution-phase or solid-state reactions, 2-(2-Bromo-4-chlorophenyl)acetonitrile maintains its integrity, ensuring consistent yields and purity levels essential for industrial-scale production. This reliability is particularly critical in pharmaceutical manufacturing, where stringent quality control measures are mandatory.

Looking ahead, the future applications of 2-(2-Bromo-4-chlorophenyl)acetonitrile are likely to expand as new synthetic strategies emerge. Advances in flow chemistry and microwave-assisted synthesis have opened up possibilities for more efficient and scalable preparations of this intermediate. Additionally, computational methods are being increasingly utilized to predict optimal reaction conditions, further streamlining its integration into complex synthetic routes.

In conclusion, 2-(2-Bromo-4-chlorophenyl)acetonitrile (CAS No. 52864-54-7) remains a cornerstone in organic synthesis due to its multifunctionality and adaptability across multiple industries. Its role in pharmaceuticals, agrochemicals, and material science underscores its broad utility and enduring relevance. As research continues to uncover new methodologies and applications, this compound will undoubtedly continue to play a pivotal role in advancing chemical innovation.

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